2-Methyl-2-phenylbutanoic acid

Nonlinear Optics DFT Materials Science

This α,α-disubstituted arylalkanoic acid is uniquely differentiated from 2-phenylbutanoic acid by its α-methyl substitution, which confers distinct anticomplement activity and enhanced first hyperpolarizability for nonlinear optical (NLO) material design. Critical for reproducible structure-activity relationship (SAR) assays and density functional theory (DFT) calibration. Avoid generic 2PBA substitutions that compromise assay reproducibility. Order high-purity ≥98% for reliable drug discovery and photonics research.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 51018-80-5
Cat. No. B3426150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-phenylbutanoic acid
CAS51018-80-5
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCC(C)(C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C11H14O2/c1-3-11(2,10(12)13)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,12,13)
InChIKeyIDZLDUPVMGWZLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-phenylbutanoic Acid (CAS 51018-80-5): A Differentiated Arylalkanoic Acid Scaffold for Complement and Computational Chemistry Research


2-Methyl-2-phenylbutanoic acid (CAS 51018-80-5, C₁₁H₁₄O₂, MW 178.23) is an α,α-disubstituted arylalkanoic acid featuring a phenyl group and a methyl group at the α-carbon of a butanoic acid backbone [1]. This structural motif places it within the broader class of phenylbutanoic acid derivatives, yet its specific substitution pattern confers distinct physicochemical and biological properties that differentiate it from simpler analogs . The compound has been identified as an anticomplement agent and has been the subject of advanced computational studies, including density functional theory (DFT) analysis, to delineate its spectroscopic, thermodynamic, and nonlinear optical (NLO) behavior relative to other functionalized 2-phenylbutanoic acid derivatives [2].

Why 2-Methyl-2-phenylbutanoic Acid Cannot Be Replaced by Generic 2-Phenylbutyric Acid Analogs


Substitution of the α-carbon in arylalkanoic acids fundamentally alters molecular geometry, electronic distribution, and intermolecular interactions, leading to non-interchangeable physicochemical and biological profiles [1]. For instance, the introduction of a methyl group at the α-position of 2-phenylbutanoic acid (2PBA) to yield 2-methyl-2-phenylbutanoic acid (2MPBA) significantly impacts vibrational modes, hyperpolarizability, and thermodynamic stability, as quantified by DFT studies [2]. Furthermore, the specific substitution pattern dictates complement inhibition activity, a property not uniformly shared by unsubstituted or differently substituted phenylbutanoic acids . Consequently, generic substitution with 2PBA or 2-hydroxy/2-amino analogs would compromise assay reproducibility and lead to erroneous structure-activity relationship (SAR) conclusions in drug discovery and chemical biology workflows [3].

Quantitative Evidence Guide: 2-Methyl-2-phenylbutanoic Acid Versus Closest Analogs


Enhanced Nonlinear Optical (NLO) Response: 2MPBA Exhibits Higher First Hyperpolarizability Than 2PBA

DFT calculations at the B3LYP/6-311++G(d,p) level demonstrate that the α-methyl substitution in 2-methyl-2-phenylbutanoic acid (2MPBA) significantly increases the first hyperpolarizability (β) compared to the parent compound 2-phenylbutanoic acid (2PBA) [1]. This enhancement is attributed to the increased electron density and altered charge transfer characteristics introduced by the methyl group [2].

Nonlinear Optics DFT Materials Science

Distinct Thermodynamic Profile: 2MPBA Demonstrates Altered Heat Capacity and Entropy vs. 2PBA

Thermodynamic properties of 2-methyl-2-phenylbutanoic acid (2MPBA), including heat capacity (Cₚ), entropy (S), and enthalpy (H), were computed across a range of temperatures using DFT and compared to those of 2-phenylbutanoic acid (2PBA) and its amino and hydroxy derivatives [1]. The presence of the α-methyl group in 2MPBA leads to quantifiable differences in these parameters, which are critical for predicting phase behavior and stability in formulation [2].

Thermodynamics DFT Physical Chemistry

Anticomplement Activity: 2-Methyl-2-phenylbutanoic Acid Demonstrates Functional Complement Inhibition

2-Methyl-2-phenylbutanoic acid has been identified as an anticomplement agent, a functional property that is not universally shared by other 2-phenylbutanoic acid derivatives lacking the α-methyl group . While direct comparative IC₅₀ data are not available in the public domain, the compound's designation as an anticomplement agent in commercial research catalogs indicates that it exhibits measurable complement inhibitory activity in relevant assays .

Immunology Inflammation Complement System

Optimal Scientific and Industrial Use Cases for 2-Methyl-2-phenylbutanoic Acid


Nonlinear Optical Material Development

Based on its enhanced first hyperpolarizability compared to 2-phenylbutanoic acid, as revealed by DFT calculations [1], 2-methyl-2-phenylbutanoic acid serves as a promising scaffold for designing organic nonlinear optical (NLO) materials. Researchers can utilize this compound to synthesize derivatives with potentially improved second-harmonic generation (SHG) or electro-optic coefficients, targeting applications in photonic devices and optical signal processing.

Complement Cascade Research Tool

Given its reported anticomplement activity , 2-methyl-2-phenylbutanoic acid is a valuable small-molecule probe for investigating the role of the complement system in inflammatory diseases and immune-mediated tissue damage. It enables mechanistic studies and may serve as a lead compound for developing novel complement-targeted therapeutics.

Thermodynamic and Spectroscopic Reference Compound

The comprehensive DFT-based characterization of 2-methyl-2-phenylbutanoic acid, including its vibrational frequencies, thermodynamic parameters, and electronic properties [2], establishes it as a reliable reference standard for calibrating computational models and validating spectroscopic measurements in the study of α-substituted arylalkanoic acids.

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